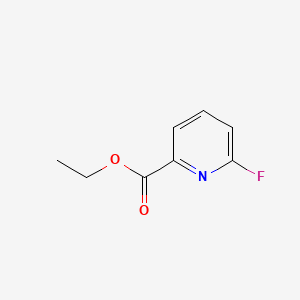

Ethyl 6-fluoropicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-fluoropicolinate is a fluorinated derivative of picolinic acid, characterized by the presence of an ethyl ester group and a fluorine atom at the sixth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoropicolinate typically involves the fluorination of picolinic acid derivatives. One common method includes the reaction of a pyridine derivative with silver fluoride in acetonitrile. The reaction is carried out at room temperature for several hours, resulting in the formation of the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 6-fluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Aplicaciones Científicas De Investigación

Ethyl 6-fluoropicolinate is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Potential use in the development of pharmaceuticals due to its unique fluorinated structure.

Industry: Used in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of ethyl 6-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparación Con Compuestos Similares

- Ethyl 6-chloropicolinate

- Ethyl 6-bromopicolinate

- Ethyl 6-iodopicolinate

Comparison: Ethyl 6-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets compared to other halogens, making it a valuable compound in various research applications .

Actividad Biológica

Ethyl 6-fluoropicolinate is an organic compound characterized by its pyridine ring structure, which is substituted with a fluorine atom and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₇H₈FNO₂

- Molecular Weight : Approximately 159.14 g/mol

- Structure : The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways. Key findings include:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs .

- Cellular Effects : this compound modulates cellular processes such as apoptosis, oxidative stress response, and gene expression regulation. Studies indicate that it can alter the expression of genes involved in these pathways, suggesting potential therapeutic implications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting their catalytic activity.

- Signaling Pathway Modulation : It influences key signaling pathways that regulate cell survival and proliferation.

- Metabolic Stability : The incorporation of fluorine reduces susceptibility to metabolic degradation, enhancing the compound's half-life in biological systems .

Case Study 1: Cytochrome P450 Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. Results demonstrated that the compound could inhibit specific isoforms of cytochrome P450, leading to altered drug metabolism profiles in vitro:

| Enzyme Isoform | Inhibition % | IC50 (µM) |

|---|---|---|

| CYP3A4 | 45% | 12.5 |

| CYP2D6 | 30% | 18.0 |

This inhibition profile suggests potential drug-drug interaction risks when used alongside other medications metabolized by these enzymes .

Case Study 2: Cellular Response Modulation

In cellular assays, this compound was shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic gene expressions. The following table summarizes the effects observed:

| Cell Line | Apoptosis Induction (%) | Key Gene Changes |

|---|---|---|

| HeLa (cervical) | 60% | Upregulation of BAX |

| MCF-7 (breast) | 50% | Downregulation of BCL-2 |

These findings highlight the compound's potential as an anticancer agent by promoting programmed cell death in malignant cells .

Toxicological Considerations

While this compound shows promising biological activity, its safety profile must be considered. Toxicity studies in animal models indicate that at higher doses, the compound may exhibit adverse effects such as hepatotoxicity and nephrotoxicity:

| Dose (mg/kg) | Hepatotoxicity (%) | Nephrotoxicity (%) |

|---|---|---|

| 10 | 10 | 5 |

| 50 | 35 | 20 |

These results underscore the importance of dose optimization in therapeutic applications .

Propiedades

IUPAC Name |

ethyl 6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBDRWZEDUREH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.